molecular formula C9H13NO B554972 L-Phenylalaninol CAS No. 3182-95-4

L-Phenylalaninol

Cat. No. B554972
CAS RN: 3182-95-4
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-VIFPVBQESA-N
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Description

L-Phenylalaninol: is an organic compound belonging to the class of amino alcohols. It is derived from the amino acid L-phenylalanine and contains both an amino group and a hydroxyl group. This compound is known for its chiral properties and is used in various chemical and biological applications.

Scientific Research Applications

L-Phenylalaninol has a wide range of applications in scientific research, including:

Safety and Hazards

L-Phenylalaninol can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research directions could include the development of more efficient protocols for the synthesis of L-Phenylalaninol . Additionally, the combination of enzyme catalysis with flow technologies can have advantages not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing .

Mechanism of Action

The mechanism of action of L-phenylalaninol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of intestinal phenylalanine absorption and reduces the secretion of gastric acid. The exact molecular targets and pathways involved in these effects are still under investigation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Phenylalaninol can be synthesized through the catalytic hydrogenation of L-phenylalaninate. This process involves the use of a Cu/ZnO/Al2O3 catalyst, which is prepared by a co-precipitation method. The reaction is carried out at 110°C and 4 MPa of hydrogen pressure for 5 hours, resulting in a yield of 69.2% with an enantiomeric excess selectivity of 99.84% .

Industrial Production Methods: The industrial production of this compound involves the use of fractional co-precipitation methods to prepare the Cu/ZnO/Al2O3 catalyst. The catalyst is aged at 70°C for 2 hours and calcined at 450°C for 4 hours. This method achieves an 83.6% selectivity to this compound without racemization .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalaninol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique due to its chiral properties and its ability to act as a chiral auxiliary in asymmetric synthesis. It also has specific biological activities, such as inhibiting intestinal phenylalanine absorption and reducing gastric acid secretion, which are not observed in its similar compounds .

properties

IUPAC Name

(2S)-2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025528
Record name L-phenylalaninol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3182-95-4
Record name L-Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-phenylalaninol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name L-phenylalaninol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-amino-3-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
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Record name PHENYLALANINOL
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Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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